molecular formula C19H22N2O3S B11114245 4-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}benzenesulfonamide

4-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}benzenesulfonamide

Cat. No.: B11114245
M. Wt: 358.5 g/mol
InChI Key: LQGHMUUJIUYFIB-UHFFFAOYSA-N
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Description

4-methyl-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a pyrrolidinone ring, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Benzene Ring: The benzene ring is introduced via a Friedel-Crafts alkylation reaction, where the pyrrolidinone derivative is reacted with a benzene derivative in the presence of a Lewis acid catalyst.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

4-methyl-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, inhibiting enzyme activity or modulating receptor function. The pyrrolidinone ring may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)benzene-1-sulfonamide
  • 4-methyl-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)pyrrolidin-2-one

Uniqueness

4-methyl-N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)benzene-1-sulfonamide is unique due to the presence of both a sulfonamide group and a pyrrolidinone ring, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

4-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]benzenesulfonamide

InChI

InChI=1S/C19H22N2O3S/c1-15-8-10-18(11-9-15)25(23,24)20-13-16-5-2-3-6-17(16)14-21-12-4-7-19(21)22/h2-3,5-6,8-11,20H,4,7,12-14H2,1H3

InChI Key

LQGHMUUJIUYFIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2CN3CCCC3=O

Origin of Product

United States

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